molecular formula C19H20N6O2 B5565473 4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine

4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine

Cat. No. B5565473
M. Wt: 364.4 g/mol
InChI Key: XQLXJIZIRJWQKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine, typically involves nucleophilic substitution reactions, condensations, and modifications of existing pyrimidine rings. For instance, similar compounds have been synthesized by reactions involving aminopyrimidines, methyl ketones, and halogens, demonstrating the versatility of methods available for constructing such molecules (Rogul'chenko, G. K., Mazur, I., & Kochergin, P. M., 1975).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. The structure is further modified by substituents like imidazole and piperazine rings, which influence the compound's reactivity and interaction with biological targets. Advanced techniques such as X-ray crystallography provide detailed insights into the molecular geometry, confirming the positions of substituents and the overall three-dimensional arrangement of atoms (Vicentes, D. E., Rodríguez, R., Cobo, J., & Glidewell, C., 2023).

Scientific Research Applications

Chemical Synthesis and Modification

4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine is a complex organic molecule that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Studies reveal the utility of similar compounds in synthesizing derivatives with potential therapeutic applications, such as antiulcer, antiproliferative, and hypoglycemic activities. For example, the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives have demonstrated their capability in inhibiting tumor growth, suggesting their significance in developing novel anticancer agents (Achary et al., 2017). Similarly, compounds incorporating the imidazole and piperazine moieties have been studied for their roles in the synthesis of molecules with enhanced solubility and therapeutic potential (Xu et al., 2012).

Biological Activity and Mechanism of Action

The structural components of 4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine, particularly the imidazole and piperazine rings, contribute to the biological activity of related compounds. For instance, the analysis and modeling of cytochrome P450 2D6 inactivation by compounds containing similar structural motifs highlight their potential interactions with biological targets, providing insights into their mechanism of action and the development of drug candidates with specific pharmacological properties (Livezey et al., 2012).

Material Science and Catalysis

Beyond pharmacological applications, compounds with structural similarities to 4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine find use in material science and as catalysts in chemical synthesis. For example, copper oxide nanoparticles catalyze the synthesis of imidazo[1,2-a]pyrimidine derivatives, showcasing the potential of these molecules in facilitating environmentally friendly and efficient synthetic pathways. This approach not only contributes to the green chemistry paradigm but also opens new avenues for the design and development of functional materials with specific optical properties (Rawat & Rawat, 2018).

Safety and Hazards

Safety and hazards associated with imidazole compounds can vary greatly depending on their structure. For example, 4-(1H-Imidazol-1-yl)benzoic acid may cause serious eye irritation, respiratory irritation, and skin irritation .

Future Directions

Future research in the field of imidazole chemistry is likely to focus on the development of new synthetic methods, the exploration of novel applications, and the study of their biological activity .

properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(13-27-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-12-18(22-14-21-17)25-7-6-20-15-25/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXJIZIRJWQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone

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